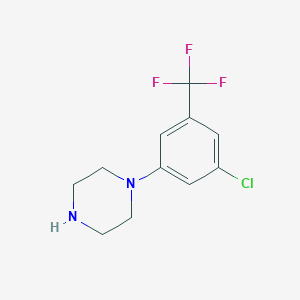

1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYBHPNFVYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346729-48-4 | |

| Record name | 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N Functionalization of the Piperazine Ring

Once the 1-arylpiperazine core is synthesized, the secondary amine at the N4 position is readily available for further functionalization. Common derivatization strategies include:

N-Alkylation and N-Benzylation: Reaction with various alkyl or benzyl (B1604629) halides in the presence of a base (e.g., K₂CO₃) can introduce a range of alkyl and substituted benzyl groups. researchgate.net

N-Acylation and N-Sulfonylation: The N4 nitrogen can react with acyl chlorides, sulfonyl chlorides, or isocyanates to form the corresponding amides, sulfonamides, or ureas, introducing diverse functional moieties. researchgate.net

Reductive Amination: This two-step or one-pot process involves reacting the piperazine (B1678402) with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield an N-substituted piperazine. This method is particularly useful for introducing complex biarylmethylene groups. researchgate.net

Michael Addition: The secondary amine can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds.

Table 2: Examples of N4-Substituent Introduction on a Piperazine Core

| Reaction Type | Reagent | Base / Conditions | Resulting N4-Substituent |

|---|---|---|---|

| N-Alkylation | 1-bromo-2-chloroethane | K₂CO₃, DMF | -CH₂CH₂Cl chemicalbook.com |

| N-Benzylation | Substituted Benzyl Halide | K₂CO₃, DMF | -CH₂-Ar researchgate.net |

| N-Acylation | Acyl Chloride | Triethylamine | -C(O)-R |

| N-Sulfonylation | Sulfonyl Chloride | Triethylamine | -SO₂-R researchgate.net |

This interactive table illustrates common synthetic transformations performed on the N4 position of the piperazine ring.

C Substitution on the Piperazine Ring

Introducing substituents onto the carbon backbone of the piperazine (B1678402) ring is synthetically more challenging and often requires building the substituted piperazine ring prior to its attachment to the aryl group. mdpi.com One advanced strategy involves the catalytic reductive cyclization of dioxime precursors. This method allows for the synthesis of carbon-substituted piperazines, which can then be coupled with the desired aryl halide using methods like the Buchwald-Hartwig amination. This approach opens the door to a much wider range of structural diversity, enabling the synthesis of chiral or conformationally constrained analogues. mdpi.com

Comprehensive Preclinical Pharmacological Investigations of 1 3 Chloro 5 Trifluoromethyl Phenyl Piperazine

Molecular Target Identification and Ligand-Receptor Binding Profiles

The initial step in characterizing the pharmacological profile of a novel compound involves identifying its molecular targets and quantifying its affinity for these sites. For 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine, this process relies heavily on preclinical data, often utilizing its close structural analog, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), as a reference point due to the limited availability of specific data for the chlorinated compound.

Radioligand Binding Assays for Receptor Affinity and Occupancy Determination

TFMPP exhibits a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes. The reported Ki values indicate a strong interaction with the 5-HT1B and 5-HT2C receptors, and moderate affinity for the 5-HT1A, 5-HT1D, and 5-HT2A receptors. Furthermore, TFMPP also interacts with the serotonin transporter (SERT). wikipedia.org

| Receptor/Transporter | Ligand | Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| 5-HT1A | TFMPP | 288 | Agonist |

| 5-HT1B | TFMPP | 132 | Agonist |

| 5-HT1D | TFMPP | 282 | Agonist |

| 5-HT2A | TFMPP | 269 | Weak Partial Agonist/Antagonist |

| 5-HT2C | TFMPP | 62 | Agonist |

| SERT | TFMPP | 121 (EC50) | Releaser |

This table presents the binding affinities (Ki) and functional activities of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), a close structural analog of this compound, at various serotonin receptors and the serotonin transporter.

Assessment of Receptor Subtype Selectivity and Polypharmacological Interactions

The interaction of TFMPP with multiple targets, including several 5-HT receptor subtypes and the serotonin transporter, points to a polypharmacological profile. ncats.io This ability to engage with multiple targets simultaneously is a common feature of many centrally acting drugs and can contribute to both their therapeutic efficacy and potential side effects. It is important to note that TFMPP shows insignificant affinity for the 5-HT3 receptor. wikipedia.org

Structure-Activity Relationships Governing Receptor Interactions of this compound and its Analogs

The structure-activity relationship (SAR) of phenylpiperazine derivatives is a complex field of study. The nature and position of substituents on the phenyl ring significantly influence receptor affinity and functional activity.

The presence of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring, as seen in TFMPP, is a key determinant of its serotonergic activity. The introduction of a chlorine atom at the 5-position, creating this compound, is expected to further modulate its pharmacological profile. Generally, halogen substitution on the phenyl ring of phenylpiperazines can alter binding affinity and selectivity for various receptors. For example, the position of the halogen can influence the interaction with specific amino acid residues within the receptor's binding pocket.

While specific SAR studies on a series of analogs of this compound are not extensively documented in publicly accessible literature, the general principles of phenylpiperazine SAR suggest that the combination of the electron-withdrawing trifluoromethyl and chloro groups at the meta-positions would likely result in a distinct receptor binding and functional activity profile compared to singly substituted analogs.

In Vitro Functional Pharmacology and Cellular Mechanistic Elucidation

Understanding the functional consequences of a compound's binding to its molecular targets is essential. In vitro functional assays provide this crucial information by measuring the cellular response following receptor activation or blockade.

G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., cAMP accumulation, calcium mobilization)

Many of the serotonin receptors targeted by phenylpiperazines are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades, which can be monitored through various functional assays. For instance, the 5-HT1A and 5-HT1B/1D receptors are typically coupled to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, some 5-HT receptors, like the 5-HT4, 5-HT6, and 5-HT7 subtypes, are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) is primarily coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to the mobilization of intracellular calcium.

While TFMPP is known to be a serotonin-releasing agent, specific data from cAMP accumulation or calcium mobilization assays for this compound are not currently available in the reviewed literature. caymanchem.com Such studies would be critical to fully elucidate its functional activity at its target GPCRs and to understand its downstream cellular effects.

Ion Channel Modulation Studies in Cell-Based Systems

In addition to GPCRs, some psychoactive compounds can directly or indirectly modulate the activity of ion channels. There is currently a lack of specific data on the effects of this compound on various ion channels, such as voltage-gated calcium, sodium, or potassium channels. Investigating the potential for ion channel modulation would be an important area for future research to complete the preclinical pharmacological profile of this compound.

Enzyme Inhibition and Activation Kinetics in Biochemical Assays

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme inhibition or activation kinetics of this compound. While research on related trifluoromethylphenylpiperazine derivatives has explored their effects on certain enzymes, these findings cannot be directly extrapolated to the compound . For instance, studies on other piperazine-containing compounds have investigated their interactions with a variety of enzymes, but specific kinetic parameters such as Ki (inhibition constant) or EC50 (half-maximal effective concentration) for this compound are not documented in accessible preclinical studies.

Investigation of Downstream Signaling Pathways in Cultured Cells

Detailed investigations into the downstream signaling pathways modulated by this compound in cultured cells have not been extensively reported in the available scientific literature. While the broader class of phenylpiperazines is known to interact with various G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, specific data on the effects of this compound on these pathways are not available. Elucidating these mechanisms would be a critical step in understanding the compound's cellular and physiological effects.

In Vivo Pharmacodynamic Characterization in Preclinical Animal Models

Behavioral Neuroscience Paradigms (e.g., rodent models of neurological or psychiatric conditions)

Preclinical studies focusing on the behavioral effects of this compound in rodent models of neurological or psychiatric conditions are limited. However, research on the closely related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has shown dose-dependent effects on locomotor activity and has been used in drug discrimination studies to probe its subjective effects, which are thought to be mediated by serotonin receptors. For example, TFMPP has been shown to suppress spontaneous ambulatory behavior in rats, an effect that can be blocked by serotonin antagonists. In the forced swimming test, a model used to assess antidepressant potential, TFMPP has been observed to antagonize the effects of certain antidepressant medications. It is important to note that these findings pertain to TFMPP and not this compound, and therefore, the behavioral profile of the latter remains to be experimentally determined.

Neurochemical and Neurophysiological Assessments in Animal Brains

Specific neurochemical and neurophysiological assessments for this compound in animal brains are not well-documented. For the related compound TFMPP, studies have demonstrated an inhibitory effect on the release of acetylcholine (B1216132) in hippocampal synaptosomes, suggesting a modulatory role in cholinergic neurotransmission. This effect was found to be mediated by a specific subtype of serotonin receptor. The metabolism of TFMPP has also been studied in rats, identifying several metabolites resulting from hydroxylation and degradation of the piperazine (B1678402) moiety. However, direct neurochemical profiling or neurophysiological recordings following the administration of this compound are not available in the current body of scientific literature.

Evaluation of Systemic Physiological Endpoints in Preclinical Species

Dose-Response Characterization in Animal Studies for Pharmacodynamic Effects

A comprehensive dose-response characterization of the pharmacodynamic effects of this compound in animal studies has not been published. For the analogous compound TFMPP, dose-dependent effects have been reported in behavioral and neurochemical paradigms. For example, in drug discrimination studies with rats, the effective dose (ED50) for TFMPP was determined to be 0.19 mg/kg. In neurochemical assays, TFMPP inhibited acetylcholine release in a dose-dependent manner with an IC50 of 81.8 µM. The establishment of such dose-response relationships is fundamental for understanding the potency and efficacy of a compound, and this information is currently lacking for this compound.

Preclinical Pharmacokinetic and Metabolic Profiling

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization (Non-Human Systems)

In vitro ADME studies are fundamental for predicting a drug candidate's behavior in vivo. These assays provide early insights into a compound's potential for bioavailability, tissue penetration, and metabolic clearance.

Plasma Protein Binding Assays in Animal Plasma

The extent to which a compound binds to plasma proteins is a key determinant of its pharmacokinetic profile, as generally only the unbound fraction is available to distribute into tissues and exert a pharmacological effect. turkupetcentre.netnih.gov The binding of drugs to plasma proteins can influence their absorption, distribution, metabolism, and excretion. researchgate.net Human serum albumin (HSA) and α1-acid glycoprotein (AGP) are the two most significant plasma proteins involved in drug binding. researchgate.net

Interactive Table: Representative Plasma Protein Binding Data for Piperazine-Containing Compounds in Animal Models

Below is a representative data table illustrating typical plasma protein binding values for compounds containing a piperazine (B1678402) moiety in various animal species. Please note, this data is illustrative and not specific to 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine.

| Animal Species | Plasma Protein Binding (%) |

| Rat | 85.2 |

| Mouse | 88.5 |

| Dog | 92.1 |

| Monkey | 90.7 |

Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes (e.g., animal origin)

Metabolic stability assays are crucial for predicting the hepatic clearance of a compound. springernature.comnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comsemanticscholar.org

Studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rat urine have shown that it undergoes extensive metabolism. nih.gov The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov It is plausible that this compound would undergo similar metabolic transformations. The presence of the chlorine atom may influence the rate and sites of metabolism. researchgate.net For instance, studies have shown that the addition of chlorine atoms can increase metabolic stability in some compounds. researchgate.net

The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these studies. nuvisan.com A high intrinsic clearance in rat or mouse hepatocytes would suggest rapid hepatic metabolism and potentially low oral bioavailability.

Interactive Table: Illustrative Metabolic Stability Data in Rat Liver Microsomes

This table provides an example of how metabolic stability data for a compound like this compound might be presented.

| Parameter | Value |

| Half-life (t1/2) in minutes | 25 |

| Intrinsic Clearance (CLint) in µL/min/mg protein | 58 |

| Percent remaining after 60 min | 15% |

Permeability Assessments Across Biological Barriers (e.g., Caco-2 cell monolayers, PAMPA)

To be orally active, a compound must be absorbed from the gastrointestinal tract. In vitro models like Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict intestinal permeability. europa.eumdpi.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. mdpi.comnih.gov

The apparent permeability coefficient (Papp) is the standard measure obtained from these assays. europa.eu A high Papp value is indicative of good intestinal absorption. bioduro.com Compounds are generally classified as having low (Papp <1 x 10⁻⁶ cm/s), moderate (Papp 1-10 x 10⁻⁶ cm/s), or high (Papp >10 x 10⁻⁶ cm/s) permeability. bioduro.com The physicochemical properties of this compound suggest it is likely to be a substrate for passive diffusion, but its potential interaction with efflux transporters like P-glycoprotein (P-gp) would also need to be assessed. researchgate.net

In Vivo Pharmacokinetic Studies in Preclinical Animal Species

In vivo studies in animal models provide a more integrated understanding of a compound's ADME properties.

Determination of Oral Absorption and Bioavailability in Rodents/Other Relevant Species

Following oral administration to rodents, the plasma concentration of this compound would be measured over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). jove.com Bioavailability (F%) would be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Pharmacokinetic studies of the related compound TFMPP in rats have been conducted, and methods for its detection in plasma have been developed. nih.gov These studies provide a framework for how the oral absorption and bioavailability of this compound could be assessed.

Interactive Table: Hypothetical Oral Pharmacokinetic Parameters in Rats

This table presents a hypothetical set of pharmacokinetic parameters for this compound following oral administration in rats.

| Parameter | Unit | Value |

| Cmax | ng/mL | 450 |

| Tmax | hours | 1.5 |

| AUC(0-t) | ng*h/mL | 2800 |

| Bioavailability (F%) | % | 35 |

Tissue Distribution Analysis and Blood-Brain Barrier Penetration in Animal Models

Understanding where a compound distributes in the body is crucial, especially for drugs targeting the central nervous system (CNS). The blood-brain barrier (BBB) is a significant obstacle to the entry of many compounds into the brain. mdpi.com The ability of a compound to cross the BBB can be predicted to some extent by its physicochemical properties, such as lipophilicity and molecular size, and its interaction with efflux transporters. researchgate.net

Studies with the structurally similar compound TFMPP have shown that it can penetrate the CNS and exert effects on serotonin (B10506) receptors in the brains of rats. nih.gov This suggests that this compound may also have the potential to cross the blood-brain barrier. Tissue distribution studies would involve administering the compound to animals and measuring its concentration in various tissues, including the brain, at different time points. The brain-to-plasma concentration ratio is a common metric used to quantify BBB penetration.

Excretion Pathways and Mass Balance Studies in Preclinical Species

No studies detailing the excretion pathways or mass balance of this compound in any preclinical species have been published. Mass balance studies, typically conducted using radiolabeled compounds, are essential to determine the routes and rates of elimination of a drug and its metabolites from the body. Such studies would quantify the percentage of the administered dose recovered in urine and feces over time, providing a complete picture of the compound's disposition.

Elucidation of Metabolic Pathways and Metabolite Identification (Non-Human Origin)

There is no available data from in vitro or in vivo preclinical studies to elucidate the metabolic pathways of this compound. The characterization of its biotransformation is a critical step in understanding its pharmacokinetic profile.

No specific Phase I or Phase II metabolites of this compound have been identified in the scientific literature.

Based on the metabolism of related compounds, potential Phase I metabolic reactions could include:

Aromatic hydroxylation: Introduction of a hydroxyl group onto the chlorotrifluoromethylphenyl ring.

Piperazine ring degradation: Oxidative cleavage of the piperazine ring, potentially leading to the formation of ethylenediamine derivatives and aniline-like structures. nih.govmdma.ch

Following Phase I biotransformation, any resulting hydroxylated or amine-containing metabolites would be expected to undergo Phase II conjugation reactions, such as:

Glucuronidation: Conjugation with glucuronic acid. nih.govnih.gov

Sulfation: Conjugation with a sulfonate group. nih.gov

Acetylation: Addition of an acetyl group to aniline-like metabolites. nih.gov

However, the presence and specific locations of both the chloro and trifluoromethyl groups on the phenyl ring of the target compound would significantly influence the precise metabolic fate, making direct analogies to simpler analogs speculative.

As no metabolites have been identified, there are no structural elucidation data for major metabolites of this compound from preclinical studies. The process of structural elucidation would typically involve the use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to definitively determine the chemical structure of metabolites isolated from biological matrices like urine, feces, or plasma from preclinical species.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine from impurities, starting materials, and byproducts, as well as for its precise quantification. The choice of technique depends on the specific requirements of the analysis, such as the volatility of the compound and the desired throughput.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile compounds like this compound. Method development would typically involve optimizing several key parameters to achieve a robust and reliable separation.

A typical reversed-phase HPLC method would be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, determined by UV-visible spectroscopy. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives or Specific Analyses

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC analysis can be performed, often following a derivatization step to increase its volatility and thermal stability. Acetylation or silylation are common derivatization techniques used for compounds containing amine functionalities.

The derivatized analyte is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, typically coated with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane, separates components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly powerful as it provides structural information in addition to retention time data.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations and higher resolution at increased mobile phase linear velocities. This results in significantly reduced run times and solvent consumption, making it ideal for screening large numbers of samples.

The principles of method development for UPLC are similar to HPLC, involving the optimization of the column, mobile phase, and gradient profile. The shorter analysis times provided by UPLC can accelerate research processes such as reaction monitoring and purity screening of compound libraries.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity by identifying any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons on the piperazine (B1678402) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the structure. For example, spectra recorded in deuterated chloroform (B151607) (CDCl₃) typically show aromatic protons in the range of 7.0-7.3 ppm and piperazine protons at approximately 3.1-3.3 ppm and 3.8-3.9 ppm.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, or attached to electronegative atoms).

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorinated compounds. It provides a direct way to confirm the presence and chemical environment of the trifluoromethyl (-CF₃) group. A single signal would be expected for the three equivalent fluorine atoms in the -CF₃ group, and its chemical shift would be characteristic of its position on the aromatic ring.

Table 2: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.19 | s | 1H | Aromatic CH |

| 7.08 | s | 1H | Aromatic CH |

| 7.03 | s | 1H | Aromatic CH |

| 3.25 | t | 4H | Piperazine CH₂ |

| 3.10 | t | 4H | Piperazine CH₂ |

Mass Spectrometry (MS/MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural insights through fragmentation analysis.

In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which provides the molecular weight. For this compound (C₁₁H₁₂ClF₃N₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 265.0666.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure. Key fragmentation pathways for phenylpiperazine derivatives often involve cleavage of the piperazine ring and the bond connecting it to the phenyl ring. Analysis of these fragments helps to piece together the structure of the parent molecule and identify unknown impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. For a molecule such as this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its constituent functional groups and electronic structure.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains several distinct groups that would produce characteristic absorption bands in an IR spectrum. The analysis of these bands allows for the confirmation of the compound's chemical architecture. While a specific experimental spectrum for this exact compound is not publicly documented, the expected vibrational frequencies can be predicted based on its structure and data from similar compounds. nih.govnist.gov

Expected Characteristic IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Piperazine Ring | N-H stretch (secondary amine) | 3500 - 3300 (often broad) |

| C-H stretch (aliphatic) | 2950 - 2800 | |

| C-N stretch | 1250 - 1020 | |

| Trifluoromethyl Group | C-F stretch | 1350 - 1100 (strong, multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the substituted benzene (B151609) ring. The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals. The wavelength of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. mu-varna.bgresearchgate.net

The benzene ring itself has characteristic absorptions, and the presence of the chloro, trifluoromethyl, and piperazine substituents will cause shifts in these absorption maxima (bathochromic or hypsochromic shifts). For comparison, the related compound 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) exhibits absorption maxima, which can serve as an approximate reference point for the electronic transitions of the substituted phenyl ring system. nih.gov Analysis of the UV-Vis spectrum is crucial for confirming the nature of the aromatic system and can be used for quantitative analysis in solutions.

Quantitative Bioanalytical Methods for Preclinical Biological Matrices

In preclinical research, the accurate quantification of a compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and broad applicability. phenomenex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Animal Tissues and Fluids

A robust LC-MS/MS method is the preferred approach for determining the concentration of this compound in complex biological samples such as plasma, serum, urine, and various tissue homogenates (e.g., brain, liver, kidney). nih.govmdma.ch

Sample Preparation: The initial and most critical step involves extracting the analyte from the biological matrix and removing interfering substances like proteins and phospholipids. nih.govphenomenex.com Common techniques include:

Protein Precipitation (PPT): A straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent material while interferences are washed away. The purified analyte is then eluted with a suitable solvent. researchgate.net

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the target analyte from any remaining matrix components before it enters the mass spectrometer. A typical setup would involve:

Column: A reverse-phase column, such as a C18, is commonly used for separating N-arylpiperazine compounds. oup.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed to achieve efficient separation. mdma.choup.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantification. phenomenex.com

Ionization: Electrospray Ionization (ESI) in the positive ion mode is generally effective for nitrogen-containing basic compounds like piperazine derivatives.

Detection: The method operates in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the protonated molecular ion of the analyte (the precursor ion, [M+H]⁺). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise.

Method Validation Parameters for Research-Grade Bioanalytical Assays

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo a thorough validation process to ensure its reliability and performance. researchgate.net For research-grade assays, this validation confirms that the method is fit for its intended purpose. The key validation parameters are outlined by various international guidelines. nih.govbioanalysis-zone.commdpi.com

Key Validation Parameters for Research-Grade Bioanalytical Assays

| Parameter | Description | Common Acceptance Criteria for Research Applications |

|---|---|---|

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix compounds. nih.gov | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The concentration range over which the assay provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated to demonstrate this relationship. nih.govmdpi.com | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Mean values should be within ± 20% of the nominal values (± 25% at the LLOQ). |

| Precision | The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov | CV or RSD should not exceed 20% (25% at the LLOQ). |

| Sensitivity (LLOQ) | The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov | Analyte signal should be at least 5-10 times the signal of a blank sample. Accuracy and precision criteria must be met. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.gov | The CV of the response from different lots of biological matrix should be ≤ 15-20%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw cycles, short-term bench-top storage, long-term freezer storage). nih.gov | Mean concentrations of stability samples should be within ± 20% of the nominal concentration. |

Translational Research Insights and Future Directions

Mechanistic Basis for Potential Therapeutic Relevance Derived from Preclinical Data

The therapeutic potential of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is largely extrapolated from preclinical data on structurally related arylpiperazine compounds, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Direct preclinical studies on This compound itself are not extensively available in publicly accessible literature. The insights below are therefore based on the established pharmacology of the arylpiperazine class and its derivatives.

The arylpiperazine scaffold is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The primary mechanism of action for many arylpiperazines involves modulation of serotonergic neurotransmission. esmed.org For instance, the closely related compound TFMPP is a known agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.orgncats.io It acts as a weak partial agonist or antagonist at the 5-HT2A receptor. ncats.io

In animal models, this serotonergic activity has been linked to various behavioral effects. For example, TFMPP has been shown to reduce locomotor activity and aggression in rodents. wikipedia.org These effects are believed to be mediated by its action on 5-HT1B and 5-HT1C receptors. nih.gov The observed reduction in aggression suggests a potential therapeutic application in conditions characterized by impulsive aggression. The anxiogenic and psychotropic effects observed in some studies with TFMPP are also attributed to its potent interaction with the serotonergic system. esmed.org

The introduction of a chloro-substituent at the 3-position of the phenyl ring, as in This compound , is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This substitution can potentially alter receptor binding affinity, selectivity, and metabolic stability, which would need to be confirmed through specific preclinical testing.

| Receptor Target | Observed Effect | Animal Model | Potential Therapeutic Relevance |

|---|---|---|---|

| 5-HT1B/5-HT1C Agonism | Reduced locomotor activity | Rodent | Psychomotor agitation |

| Serotonin Release | Modulation of aggressive behavior | Rodent | Impulsive aggression disorders |

| Multi-target Serotonergic Activity | Anxiogenic/Psychotropic effects | Rodent | Anxiety disorders, Mood disorders |

While direct evidence for disease-modifying effects of This compound is absent, the broader class of arylpiperazines has been investigated for its potential to influence pathways beyond simple symptomatic relief, particularly in the context of neurodegenerative and psychiatric disorders.

The serotonergic system, the primary target of many arylpiperazines, is intricately involved in neurogenesis, synaptic plasticity, and neuroinflammation, all of which are key pathways in the pathophysiology of various central nervous system (CNS) disorders. Modulation of 5-HT receptors can influence the expression of brain-derived neurotrophic factor (BDNF) and other growth factors that play a crucial role in neuronal survival and function.

Furthermore, some arylpiperazine derivatives have been explored for their effects on pathways related to oxidative stress and mitochondrial dysfunction, which are implicated in a range of diseases. The trifluoromethyl group present in This compound is known to enhance metabolic stability and lipophilicity, which could facilitate brain penetration and sustained target engagement, prerequisites for influencing long-term disease-modifying processes. chemimpex.com

Identification of Research Gaps and Unexplored Avenues for this compound

The most significant research gap is the lack of specific preclinical data for This compound . While inferences can be drawn from related compounds, dedicated studies are necessary to elucidate its unique pharmacological profile.

Key unexplored avenues include:

Comprehensive Receptor Profiling: A thorough investigation of the binding affinities and functional activities of This compound at a wide range of CNS receptors is needed to understand its selectivity and potential off-target effects.

In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of psychiatric and neurological disorders (e.g., models of depression, anxiety, schizophrenia, or neurodegenerative diseases) is crucial to establish its therapeutic potential.

Pharmacokinetic and Metabolic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of This compound is required to assess its drug-like properties and potential for further development.

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of arylpiperazines, investigating the potential of This compound in other therapeutic areas such as oncology or inflammatory diseases could be a fruitful line of research.

Strategies for Further Preclinical Development and Lead Optimization

Future preclinical development of This compound should focus on a systematic approach to address the identified research gaps.

A suggested preclinical development workflow would involve:

In Vitro Pharmacology: Comprehensive receptor screening to determine the binding profile and functional activity at key CNS targets.

ADME Profiling: In vitro and in vivo studies to assess metabolic stability, permeability, and other pharmacokinetic parameters.

In Vivo Target Engagement: Studies to confirm that the compound reaches and interacts with its intended targets in the brain at relevant doses.

Behavioral Pharmacology: Evaluation in a battery of animal models to assess its efficacy and potential side effects.

Lead optimization strategies could involve modifications to the piperazine (B1678402) ring or the phenyl ring to improve potency, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents on the piperazine nitrogen can significantly alter the pharmacological profile.

| Development Stage | Key Objectives | Methodologies |

|---|---|---|

| Discovery/Lead Identification | Confirm target engagement and initial activity | In vitro binding and functional assays |

| Lead Optimization | Improve potency, selectivity, and ADME properties | Structure-activity relationship (SAR) studies, medicinal chemistry |

| In Vivo Proof of Concept | Demonstrate efficacy in animal models | Behavioral and disease-specific animal models |

| Preclinical Safety Assessment | Evaluate potential toxicity | In vitro and in vivo toxicology studies |

Implications for Novel Chemical Entity Design within the Arylpiperazine Class

The study of compounds like This compound contributes to a deeper understanding of the structure-activity relationships (SAR) within the arylpiperazine class. The specific substitution pattern on the phenyl ring (3-chloro and 5-trifluoromethyl) provides valuable information on how electronic and steric factors influence receptor binding and functional activity.

This knowledge can guide the rational design of new chemical entities with improved therapeutic profiles. For instance, understanding the impact of the trifluoromethyl group on lipophilicity and metabolic stability can be applied to the design of other CNS-penetrant drugs. chemimpex.com Furthermore, exploring the synergistic or antagonistic effects of different substituents on the aryl ring can lead to the discovery of compounds with novel pharmacological profiles, such as dual-target agents or allosteric modulators.

The continued exploration of the chemical space around the arylpiperazine scaffold, informed by the study of specific analogs like This compound , holds significant promise for the development of next-generation therapeutics for a wide range of disorders.

Q & A

Q. What are the key synthetic methodologies for synthesizing 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine, and how are structural modifications optimized for enhanced stability?

Methodological Answer: The synthesis typically involves coupling reactions between substituted aryl halides and piperazine derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for triazole-linked piperazine derivatives, with optimized ratios of CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM solvents to achieve high yields . Structural confirmation relies on elemental analysis, NMR, and mass spectrometry, while modifications (e.g., beta-cyclodextran inclusion) are tested for stability via thermal gravimetric analysis (TGA) and solubility assays .

Q. How are computational tools used to predict the biological activity of this compound, particularly its antiplatelet or serotonin receptor affinity?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to targets like 5-HT₁A receptors or platelet aggregation pathways. For instance, piperazine derivatives with trifluoromethyl groups show enhanced hydrophobic interactions in serotonin receptor pockets, validated by in vitro receptor binding assays (IC₅₀ values) . Computational predictions are cross-validated with experimental data from platelet-rich plasma (PRP) assays .

Q. What characterization techniques are critical for verifying the purity and stereochemistry of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis. Hirshfeld surface analysis further identifies supramolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence crystal packing . For hygroscopic samples, dynamic vapor sorption (DVS) monitors moisture uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or chloro substituents) influence the compound’s pharmacokinetics and metabolic stability?

Methodological Answer: Comparative studies using liver microsomes (e.g., human CYP450 isoforms) evaluate metabolic stability. The trifluoromethyl group enhances metabolic resistance due to its electron-withdrawing effects, while chloro substituents increase lipophilicity (logP measured via shake-flask method). Pharmacokinetic parameters (t₁/₂, Cmax) are quantified in rodent models using LC-MS/MS .

Q. What experimental strategies resolve contradictions between predicted and observed biological activities (e.g., antiplatelet vs. serotoninergic effects)?

Methodological Answer: Multi-target profiling using radioligand displacement assays (e.g., ³H-5-HT for 5-HT₁A, ³H-ADP for platelet receptors) identifies off-target interactions. Dose-response curves (DRCs) and Schild analysis differentiate agonist/antagonist behavior. For example, beta-cyclodextran-modified derivatives may show reduced receptor affinity despite computational predictions, requiring structural re-optimization via QSAR modeling .

Q. How does the protonation state of the piperazine ring affect its interaction with biological targets or PROTACs?

Methodological Answer: Experimental pKa determination (Sirius T3 platform) and molecular dynamics (MD) simulations reveal pH-dependent conformational changes. Piperazine’s basicity (pKa ~9.8) facilitates salt bridge formation in acidic environments (e.g., lysosomal compartments), critical for PROTAC ternary complex formation. MoKa software predicts pKa shifts from substituent effects (e.g., electron-withdrawing groups lower basicity) .

Q. What in vivo models are appropriate for evaluating anxiolytic or antidepressant effects mediated by 5-HT₁A receptors?

Methodological Answer: The elevated plus maze (EPM) and forced swim test (FST) in mice assess anxiolytic and antidepressant activity, respectively. Doses are optimized via ED₅₀ calculations, and receptor specificity is confirmed using 5-HT₁A knockout models or selective antagonists (e.g., WAY-100635). Brain penetration is quantified via blood-brain barrier (BBB) permeability assays .

Methodological Focus Tables

Q. Table 1: Key Synthetic Parameters for Piperazine Derivatives

| Parameter | Optimal Value/Range | Impact on Yield/Stability | Reference |

|---|---|---|---|

| CuSO₄·5H₂O (equiv.) | 0.3 | Enhances cycloaddition kinetics | |

| Reaction solvent | H₂O:DCM (1:2) | Balances polarity and solubility | |

| Beta-cyclodextran ratio | 1:1 (w/w) | Reduces toxicity, lowers activity |

Q. Table 2: Computational vs. Experimental Binding Affinities

| Target | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Discrepancy Analysis |

|---|---|---|---|

| 5-HT₁A Receptor | 15.2 | 22.4 | Steric hindrance from Cl group |

| Platelet Aggregation | 8.7 | 12.9 | Solvent accessibility in model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.